molecular formula C27H38N6O5S B12424838 (R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide

(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide

Cat. No.: B12424838
M. Wt: 558.7 g/mol
InChI Key: IHEZCWZVYIBFRC-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PI3Kdelta Inhibitor 1 is a selective inhibitor targeting the phosphoinositide 3-kinase delta (PI3Kδ) isoform. PI3Kδ is a member of the phosphoinositide 3-kinase family, which plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. PI3Kδ is predominantly expressed in leukocytes and is involved in immune cell signaling. The inhibition of PI3Kδ has shown significant potential in treating various hematological malignancies and autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PI3Kdelta Inhibitor 1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may vary depending on the specific structure of the inhibitor. Commonly, the synthesis involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of PI3Kdelta Inhibitor 1 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions: PI3Kdelta Inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

PI3Kdelta Inhibitor 1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the PI3K signaling pathway and its role in cellular processes.

    Biology: Employed in research to understand the role of PI3Kδ in immune cell signaling and function.

    Medicine: Investigated for its therapeutic potential in treating hematological malignancies, such as chronic lymphocytic leukemia, and autoimmune diseases.

    Industry: Utilized in the development of new drugs targeting the PI3K pathway .

Mechanism of Action

PI3Kdelta Inhibitor 1 exerts its effects by selectively inhibiting the PI3Kδ isoform. PI3Kδ is involved in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the PI3K/Akt signaling pathway. By inhibiting PI3Kδ, the compound prevents the activation of downstream signaling molecules, such as Akt, leading to reduced cell proliferation and survival. This mechanism is particularly effective in targeting cancer cells and modulating immune responses .

Comparison with Similar Compounds

PI3Kdelta Inhibitor 1 is compared with other PI3K inhibitors, such as:

Uniqueness: PI3Kdelta Inhibitor 1 is unique in its high selectivity for the PI3Kδ isoform, making it particularly effective in targeting hematological malignancies and autoimmune diseases. Its specificity reduces off-target effects and improves its therapeutic index compared to other PI3K inhibitors .

Properties

Molecular Formula

C27H38N6O5S

Molecular Weight

558.7 g/mol

IUPAC Name

N-[2-methoxy-5-[1-methyl-4-[[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C27H38N6O5S/c1-32-26-22(16-29-32)25(14-23(30-26)21-13-24(31-39(3,34)35)27(36-2)28-15-21)38-18-20-5-4-9-33(17-20)10-6-19-7-11-37-12-8-19/h13-16,19-20,31H,4-12,17-18H2,1-3H3/t20-/m1/s1

InChI Key

IHEZCWZVYIBFRC-HXUWFJFHSA-N

Isomeric SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OC[C@@H]4CCCN(C4)CCC5CCOCC5

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OCC4CCCN(C4)CCC5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.